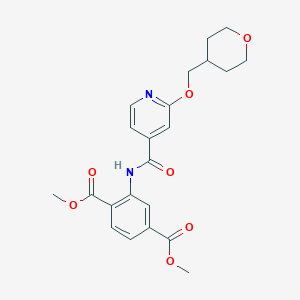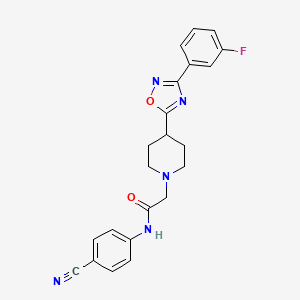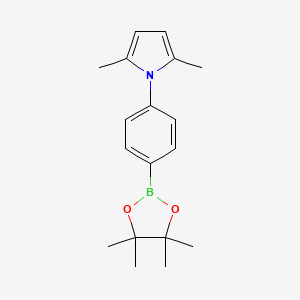
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用
1. Polymer Synthesis and Molecular Structure
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives are crucial in the synthesis of various polymers and molecular structures. For instance, they have been used in the hydroboration of allyl phenyl sulfone, contributing to advancements in chemical crystallography (Coombs et al., 2006). Similarly, these compounds play a significant role in the creation of emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, which are crucial for the development of novel materials with specific optical properties (Fischer et al., 2013).
2. Medicinal Chemistry and Biochemistry
In the field of medicinal chemistry, these compounds are used to create derivatives that inhibit serine proteases like thrombin. This application is significant for developing new therapeutic agents (Spencer et al., 2002). Additionally, they serve as intermediates in creating boric acid ester compounds, contributing to the synthesis and analysis of complex molecular structures (Huang et al., 2021).
3. Fluorescence and Sensory Applications
These compounds are integral in developing fluorescence probes and sensors. For instance, they have been used to design and synthesize new 4-substituted pyrene derivatives for detecting hydrogen peroxide in living cells, showcasing their potential in bioimaging and medical diagnostics (Nie et al., 2020). Additionally, they are employed in the synthesis of boronate ester fluorescence probes for hydrogen peroxide detection, underlining their versatility in creating sensitive chemical sensors (Lampard et al., 2018).
4. Advanced Materials and Nanotechnology
The versatility of these compounds extends to the field of nanotechnology and advanced materials. They are used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which are important for the development of new materials with specific optical and electronic properties (Welterlich et al., 2012). Their role in the synthesis of highly luminescent conjugated polymers prepared upon Suzuki coupling further highlights their importance in the development of new optoelectronic materials (Zhu et al., 2007).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound.
特性
IUPAC Name |
2,5-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO2/c1-13-7-8-14(2)20(13)16-11-9-15(10-12-16)19-21-17(3,4)18(5,6)22-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYQSACBEYONIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-(2,5-dimethylpyrrol-1-yl)phenyl)-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)
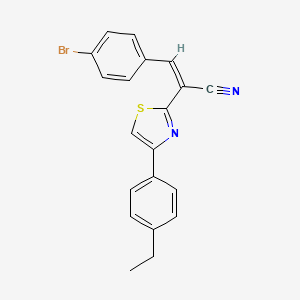
![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)
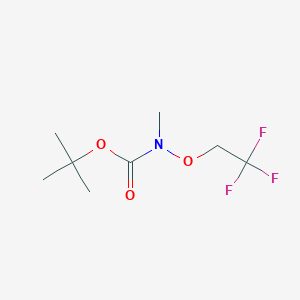
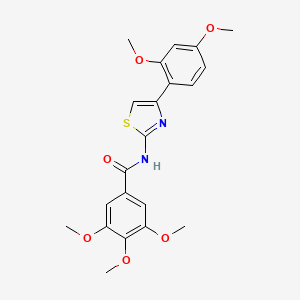
![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
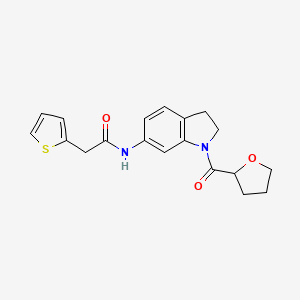
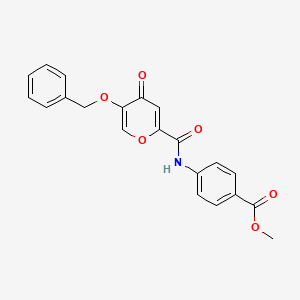
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
